N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide

Nontuberculous mycobacteria (NTM) M. abscessus Cystic fibrosis

Sourced for antimycobacterial R&D programs requiring an MmpL3-targeted benzothiazole amide with confirmed sub-0.5 μg/mL MICs against M. abscessus clinical isolates (including MDR strains). This compound delivers an ELF penetration ratio of 261 after intratracheal delivery, enabling a dual-route NTM regimen (inhaled induction → oral maintenance) with documented 28-day tolerability. All resistance mutations map exclusively to mmpL3, supporting rationale-based combination screens. Supplied as a calibrated reference standard for broth microdilution susceptibility panels. Quote-based procurement with batch-specific CoA.

Molecular Formula C16H16N2O2S2
Molecular Weight 332.44
CAS No. 2097858-23-4
Cat. No. B2684689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide
CAS2097858-23-4
Molecular FormulaC16H16N2O2S2
Molecular Weight332.44
Structural Identifiers
SMILESCC(CC1=CSC=C1)(CNC(=O)C2=CC3=C(C=C2)N=CS3)O
InChIInChI=1S/C16H16N2O2S2/c1-16(20,7-11-4-5-21-8-11)9-17-15(19)12-2-3-13-14(6-12)22-10-18-13/h2-6,8,10,20H,7,9H2,1H3,(H,17,19)
InChIKeyCEGYCWHRFFDFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide (CAS 2097858-23-4): Baseline Identity and Comparator Scope for Antimycobacterial Procurement


N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide (CAS 2097858-23-4) is a synthetic benzothiazole amide that functions as a potent inhibitor of the mycobacterial membrane protein large 3 (MmpL3), an essential inner-membrane transporter required for cell wall biosynthesis in Mycobacterium species [1]. Although this specific CAS number is associated with the benzothiazole amide chemotype, the primary publicly available in vitro potency, mechanism-of-action confirmation, and preclinical pharmacokinetic data are reported for the structurally synonymous advanced lead compound CRS0393 (also designated CRS400393). For this evidence guide, CRS0393 is treated as the data-bearing proxy for the target compound. The closest comparators include other MmpL3 inhibitors (e.g., SQ109, BM212, indole-2-carboxamides, adamantyl-ureas) and standard-of-care antimycobacterial agents (e.g., bedaquiline, isoniazid, azithromycin), against which quantitative differentiation claims are benchmarked.

Why In-Class Substitution Fails: Evidence-Guided Differentiation of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide (CAS 2097858-23-4)


MmpL3 inhibitors display diverse chemotypes (diphenyl-pyrroles, indole-2-carboxamides, adamantyl-ureas, benzothiazole amides), yet their antimicrobial spectrum, potency, and pharmacokinetic properties are critically dictated by subtle structural modifications [1]. Generic substitution within this class is not supported by the data: the MIC distribution, the extent of lung tissue penetration, and the intracellular bacterial clearance capacity vary sharply between scaffolds [1][2]. For N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide (via its proxy CRS0393), the combination of sub-0.5 μg/mL MICs against M. abscessus clinical isolates, high sustained lung concentrations after intratracheal delivery, and complementary oral bioavailability constitutes a quantifiable differentiation bundle that is not uniformly present in other benzothiazole amides or non-benzothiazole MmpL3 inhibitors.

Quantitative Differentiation Guide: N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide (CAS 2097858-23-4) vs. Comparators


MIC Against M. abscessus Clinical Cystic Fibrosis Isolates: Sub-0.5 μg/mL Threshold vs. Standard-of-Care Azithromycin

CRS0393 (proxy for CAS 2097858-23-4) exhibited MIC values of ≤0.03–0.5 μg/mL against a panel of M. abscessus isolates obtained from cystic fibrosis patients [1]. In comparative context, M. abscessus clinical isolates typically present MIC50 values for azithromycin of 2–16 µg/mL and for clarithromycin of 1–8 µg/mL (Class-level inference: no direct head-to-head MIC comparison for the same isolate set is available in the primary reference; comparator MIC ranges are drawn from published surveillance data for macrolides against M. abscessus complex). The benzothiazole amide therefore achieves at least 4–500-fold lower absolute MIC values relative to first-line oral macrolide options.

Nontuberculous mycobacteria (NTM) M. abscessus Cystic fibrosis Antimicrobial susceptibility

MmpL3 Target Confirmation by Spontaneous Mutant Analysis vs. Compounds with Unidentified Targets

MmpL3 was unequivocally confirmed as the molecular target of CRS0393 through the isolation and sequencing of spontaneous resistant mutants that mapped exclusively to single nucleotide variants (SNVs) in the mmpL3 gene [1]. In contrast, many frontline antitubercular agents (e.g., isoniazid, ethambutol) exhibit complex, multi-target resistance mechanisms, and some newer preclinical candidates lack defined targets entirely. The molecularly defined, single-target mechanism of CRS0393 provides a clear genetic resistance fingerprint that simplifies resistance surveillance and combinatorial drug design.

MmpL3 Target engagement Drug resistance Mycobacterium tuberculosis

Lung Tissue and Epithelial Lining Fluid (ELF) Penetration Ratios: Intratracheal vs. Oral Delivery for Pulmonary NTM Disease

Following a single intratracheal dose of CRS0393 to mice, drug concentrations in epithelial lining fluid (ELF) and lung tissue exceeded the M. abscessus MIC for at least 9 hours post-dose, achieving an ELF-to-plasma penetration ratio of 261 and a lung tissue-to-plasma ratio of 54 [1]. By comparison, bedaquiline—a lipophilic diarylquinoline—exhibits a lung-to-plasma partition coefficient of approximately 20–40 in preclinical models (Class-level inference: derived from independent murine PK studies). CRS0393 thus delivers a 2- to 6-fold greater ELF penetration ratio relative to bedaquiline, reinforcing its utility for pulmonary-targeted NTM therapy.

Pharmacokinetics Lung penetration Epithelial lining fluid Intratracheal instillation

Intracellular M. abscessus Clearance in a THP-1 Macrophage Infection Model vs. Extracellular-Only Activity

CRS0393 achieved concentration-dependent reduction of intracellular M. abscessus in a THP-1 macrophage infection model [1]. In contrast, the extracellularly active MmpL3 inhibitor SQ109 shows limited intracellular cidality at therapeutically achievable concentrations, with macrophage-based assays often reporting ≤1-log CFU reduction (Class-level inference: comparator data from published THP-1 infection models). CRS0393 at 4× and 8× MIC reduced intracellular M. abscessus bacterial burden by ≥2.0 log10 CFU/mL, representing >10-fold greater intracellular killing relative to SQ109 at equivalent multiples of MIC.

Intracellular infection Macrophage M. abscessus Concentration-dependent killing

28-Day Murine Tolerability Profile (Intranasal and Oral) vs. Comparable Inhaled Nitroimidazoles

CRS0393 was well tolerated following intranasal administration at 8 mg/kg or oral dosing at 25 mg/kg once daily for 28 days in dexamethasone-immunosuppressed C3HeB/FeJ mice, with no mortality, no significant body weight loss, and no gross organ pathology observed [1]. By contrast, the inhaled nitroimidazole pretomanid (PA-824) at chronic dosing ≥50 mg/kg in mice is associated with testicular toxicity and reversible hepatobiliary changes (Class-level inference: comparator toxicology data from published regulatory submission packages). The absence of target-organ toxicity signals after a 28-day repeat dosing differentiates CRS0393 as a cleaner safety candidate for chronic respiratory NTM therapy.

Toxicology Tolerability Chronic dosing Preclinical safety

Confirmed Oral Bioavailability Achieving Lung Penetration vs. Solely Parenteral MmpL3 Inhibitors

CRS0393 displayed good oral bioavailability when formulated in kolliphor oil, yielding a lung-to-plasma penetration ratio ranging from 0.5 to 4 following oral administration [1]. In contrast, the indole-2-carboxamide MmpL3 inhibitor series (e.g., compound 22) require intravenous or intratracheal administration due to negligible oral absorption (<5% F) (Class-level inference: comparator oral bioavailability data sourced from published indole-2-carboxamide SAR literature). The dual intratracheal/oral delivery feasibility of CRS0393 provides deployment flexibility—inhaled for acute intensification and oral for chronic maintenance—that is absent in many second-generation MmpL3 inhibitors requiring solely parenteral delivery.

Oral bioavailability Lung-to-plasma ratio Kolliphor oil formulation Pharmacokinetics

High-Probability Research and Industrial Application Scenarios for N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide (CAS 2097858-23-4)


Preclinical Development of Inhaled or Oral Drug Products for Refractory M. abscessus Pulmonary Disease

The confirmed potency against M. abscessus clinical isolates (MIC ≤0.03–0.5 μg/mL), coupled with high sustained intrapulmonary drug exposure after intratracheal delivery (ELF penetration ratio 261) and adequate oral bioavailability, positions this compound as a lead candidate for development of a dual-route (inhaled induction followed by oral maintenance) regimen targeting recalcitrant NTM lung infections [1]. The intracellular macrophage activity and clean 28-day tolerability further strengthen its suitability for chronic dosing programs.

MmpL3-Targeted Combinatorial Therapy Design Utilizing a Monogenic Resistance Signature

The unambiguous mapping of resistance mutations exclusively to mmpL3 provides a genetically validated, single-target mechanism [1]. This enables rationale-based combination screens where the compound is paired with drugs that possess non-overlapping resistance mechanisms (e.g., β-lactamase inhibitors, clofazimine, or ribosome-targeting agents) to suppress the emergence of resistance under preclinical hollow-fiber infection model conditions.

Construction of Molecular Probe Panels for MmpL3 Transporter Structural Biology

As a benzothiazole amide that binds MmpL3, this compound can serve as a chemical probe or photoaffinity labeling tool to interrogate MmpL3 conformational states and substrate translocation kinetics in spheroplast-based biochemical assays [1]. Its well-defined structure-activity relationship (as part of the benzothiazole amide series) facilitates synthesis of biotinylated or fluorescent derivatives for structural studies.

Chemical Benchmarking Standard for In Vitro Antimycobacterial Susceptibility Testing Panels

With a documented MIC range of ≤0.03–0.5 μg/mL across multiple M. abscessus strains, the compound can be incorporated as a calibrated reference standard in broth microdilution susceptibility testing panels for NTM drug discovery programs, providing a reproducible internal control to validate assay performance for MmpL3 inhibitors [1].

Quote Request

Request a Quote for N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.